molecular formula C₂₃H₃₆N₂O₆ B1142811 Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester CAS No. 135727-85-4

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester

Cat. No.: B1142811
CAS No.: 135727-85-4
M. Wt: 436.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester (BOC-CBZ-Lys-tBu) is a synthetic, non-proteinogenic amino acid. It is a versatile reagent that has been extensively used in peptide synthesis, bioconjugation, and other biochemical applications. BOC-CBZ-Lys-tBu is a zwitterionic molecule that is composed of an N-terminal BOC (t-butoxycarbonyl) group, a CBZ (carbobenzyloxy) group, and an L-Lysine residue. The tert-butyl ester group provides additional stability and solubility, making it an ideal reagent for various biological applications.

Mechanism of Action

BOC-CBZ-Lys-tBu acts as a protecting group in peptide synthesis. The BOC group protects the N-terminal amino group of the peptide from hydrolysis. The CBZ group can also be used to protect the side chain of lysine from enzymatic degradation. The tert-butyl ester group provides additional stability and solubility, making it an ideal reagent for various biological applications.
Biochemical and Physiological Effects
BOC-CBZ-Lys-tBu is a non-proteinogenic amino acid, meaning it does not occur naturally in proteins. Therefore, it does not have any direct biochemical or physiological effects. However, it can be used to modify proteins and peptides, which can have various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

BOC-CBZ-Lys-tBu has several advantages for use in lab experiments. It is a stable reagent that can be stored at room temperature. It is also soluble in aqueous solutions, making it easy to use in a variety of applications. Additionally, it is relatively inexpensive and can be purchased in bulk. However, it is not as widely available as other reagents and can be difficult to obtain.

Future Directions

There are several potential future directions for the use of BOC-CBZ-Lys-tBu. It could be used to develop peptide-based drugs or to study the mechanism of enzyme-catalyzed reactions. Additionally, it could be used to modify proteins and peptides for use in bioconjugation or other biochemical applications. It could also be used to synthesize peptide libraries for use in drug discovery and development. Finally, it could be used to study the structure and function of proteins and other biomolecules.

Scientific Research Applications

BOC-CBZ-Lys-tBu has been used in a wide range of scientific research applications. It has been used to synthesize peptides, conjugate proteins, and other biomolecules. It has also been used in the synthesis of peptide-based drugs, as well as in the study of enzyme-catalyzed reactions.

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYWMUXFBVOTID-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 2-amino-6-benzyloxycarbonylamino-hexanoate (1.0 g, 2.68 mmol) was dissolved in N,N-dimethylformamide (50 mL) and then triethylamine (5.35 mmol, 0.75 mL) followed by N-(tert-butoxycarbonyloxy)succinimide (0.72 g, 3.35 mmol) was added to the solution. The mixture was stirred overnight and then concentrated. The product was purified from the residue by silica gel chromatography (20% MeOH/chloroform) to give tert-butyl 6-benzyloxycarbonylamino-2-tert-butoxycarbonylamino-hexanoate. The tri-protected product was reduced on a Parr hydrogenator (50 psi) to remove the benzyloxycarbonyl protecting group. The solvents were removed to give tert-butyl 6-amino-2-tert-butoxycarbonylamino-hexanoate (0.65 g, 80%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two

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